tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate is a cyclic compound featuring a highly strained ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves several key steps. The starting materials often include tert-butyl acetoacetate and a suitable nitrile compound. The process usually follows these steps:
Cyclization: : Forming the initial ring structure through a series of condensations and cyclization reactions.
Hydrogenation: : This is performed under high-pressure conditions using a palladium catalyst to reduce any unsaturated bonds.
Protection: : Protecting groups are then added to ensure stability during subsequent steps.
Functionalization: : Functional groups are introduced or modified to obtain the desired chemical structure.
Industrial Production Methods: : Industrial production of this compound may involve bulk chemical processes that maximize yield while maintaining cost efficiency. This often includes large-scale batch reactions, continuous flow processes, and the use of advanced catalysis techniques to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo oxidation reactions typically using reagents like potassium permanganate or ozone.
Reduction: : Reduction reactions can be carried out with reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The compound can participate in substitution reactions, including nucleophilic and electrophilic substitutions, often facilitated by acids or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in dimethylformamide.
Major Products: : These reactions can lead to a variety of products including alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (3aR,6aS)-5-methylidene-octahydrocyclopenta[c]pyrrole-2-carboxylate is utilized in:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis.
Biology: : Investigated for its potential bioactive properties and interaction with biological molecules.
Medicine: : Studied for potential therapeutic applications, including as a scaffold for drug development.
Industry: : Used in the development of new materials and catalysts due to its unique structure and reactivity.
Mechanism of Action
The compound's mechanism of action is closely tied to its structural features and the functional groups present. It often interacts with biological molecules via hydrogen bonding, van der Waals forces, and electrostatic interactions, targeting specific molecular pathways and receptors. Detailed studies on its binding affinities and interaction mechanisms are essential for understanding its full potential.
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and cyclopenta[c]pyrrole derivatives
List of Similar Compounds:
Tert-butyl octahydrocyclopenta[c]pyrrole-2-carboxylate
Methylidene-cyclopenta[c]pyrrole derivatives
Other tert-butyl substituted cyclic esters
Properties
CAS No. |
139228-12-9 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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